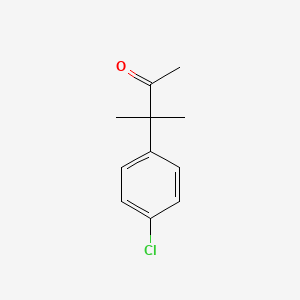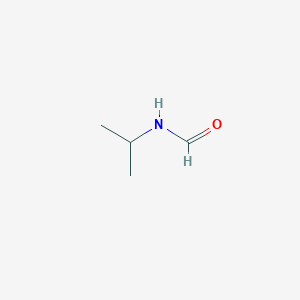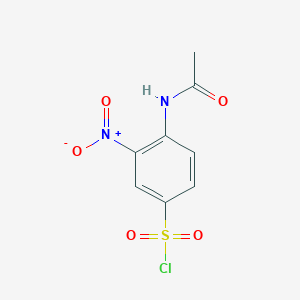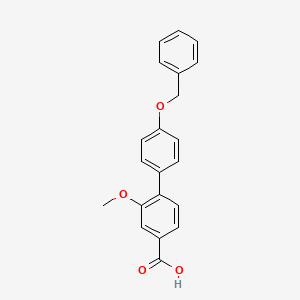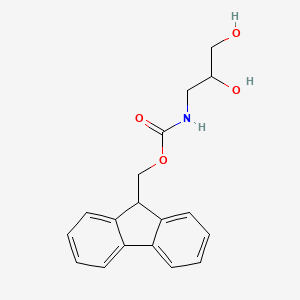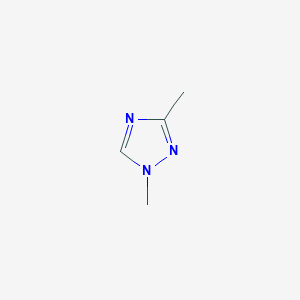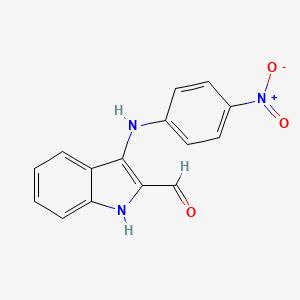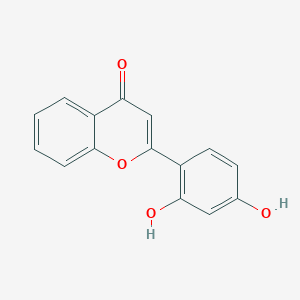
2-(2,4-Dihydroxyphenyl)chromen-4-one
Vue d'ensemble
Description
2-(2,4-Dihydroxyphenyl)chromen-4-one , also known as morin , is a flavonoid compound. Its chemical formula is C₁₅H₁₀O₇ , and it has a molecular weight of 338.27 g/mol . Morin is found in various natural sources and exhibits several pharmacological activities.
Molecular Structure Analysis
Morin’s molecular structure consists of a chromen-4-one scaffold with two hydroxyl groups at positions 2 and 4 on the phenyl ring. The dihydroxyphenyl group contributes to its antioxidant properties and biological activity .
Applications De Recherche Scientifique
Spectral Analysis and DFT Investigation
- Study of Benzopyran Analogues: A study conducted by Al-Otaibi et al. (2020) focused on the spectroscopic analysis and quantum mechanical studies of benzopyran analogues, including compounds related to 2-(2,4-Dihydroxyphenyl)chromen-4-one. They used Density Functional Theory to simulate IR spectra and study intramolecular electron delocalization.
Synthesis and Characterization
- Novel Polystyrene-Supported TBD Catalysts: Alonzi et al. (2014) explored the synthesis of Warfarin and its analogues using polystyrene-supported catalysts, involving compounds structurally related to this compound (Alonzi et al., 2014).
Photovoltaic and Electronic Applications
- Photovoltaic Efficiency Studies: Research by Gad et al. (2020) investigated the electronic and photovoltaic properties of chromen-2-one-based dyes for solar cells, highlighting the potential of these compounds in renewable energy applications.
Biomedical Applications
- Antimicrobial Activity: Ashok et al. (2016) conducted a study on microwave-assisted synthesis of novel chromen-4-ones, demonstrating potent antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2016).
- Antibacterial Effects: Behrami and Dobroshi (2019) reported on the synthesis and antibacterial activity of new derivatives of 4-hydroxy-chromen-2-one, showing significant bacteriostatic and bactericidal properties (Behrami & Dobroshi, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-dihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-9-5-6-11(12(17)7-9)15-8-13(18)10-3-1-2-4-14(10)19-15/h1-8,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYNUKPCSYBXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350263 | |
| Record name | 2-(2,4-dihydroxyphenyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170310-00-6 | |
| Record name | 2-(2,4-dihydroxyphenyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




